molecular formula C11H9ClN2O B1456965 4-(2-Chloro-pyridin-4-yloxy)-phenylamine CAS No. 630125-70-1

4-(2-Chloro-pyridin-4-yloxy)-phenylamine

Cat. No. B1456965
M. Wt: 220.65 g/mol
InChI Key: RNWUHCOVYJVAMR-UHFFFAOYSA-N
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Description

“2-Chloro-4-pyridinyl)methanol” is an organic compound with the molecular formula C6H6ClNO. It has an average mass of 143.571 Da and a monoisotopic mass of 143.013794 Da . It is a white crystalline solid with a distinctive odor .


Synthesis Analysis

The compound is generally prepared by the reaction of 2-chloropyridine and methanol. Specifically, 2-chloropyridine and methanol are added to a reactor, and after heating and stirring the reaction mixture for a certain period of time, the product is obtained by cooling crystallization .


Molecular Structure Analysis

The molecular structure of “2-Chloro-4-pyridinyl)methanol” is represented by the formula C6H6ClNO .


Physical And Chemical Properties Analysis

The compound has a density of 1.324±0.06 g/cm3 (Predicted), a melting point of 65.5 °C, a boiling point of 279.0±25.0 °C (Predicted), and a flash point of 108.2°C . It is insoluble in water at normal temperature and pressure, but soluble in organic solvents such as ethanol and dichloromethane .

Scientific Research Applications

Synthesis and Material Science Applications

  • Synthesis of Pyrimidine Derivatives : A study by Mallikarjunaswamy et al. (2017) focused on the synthesis of novel pyrimidine derivatives exhibiting antimicrobial activity. This research highlights the potential of using 4-(2-Chloro-pyridin-4-yloxy)-phenylamine derivatives in creating new antimicrobial agents (Mallikarjunaswamy et al., 2017).

  • Polyimide Synthesis : Huang et al. (2017) synthesized a novel diamine monomer incorporating pyridine rings for the preparation of polyimides. These polymers demonstrated high thermal stability and solubility, indicating potential applications in high-performance materials (Huang et al., 2017).

Organic Synthesis and Catalysis

  • Palladium-Catalysed Amination : Hawkins et al. (2014) described the synthesis of a range of 4-N-benzylamino-2-N-phenyl-pyridines using palladium-assisted cross-coupling, which could be significant for the development of new catalytic processes (Hawkins et al., 2014).

Sensing Applications

  • Fluorescent pH Sensors : Hu et al. (2013) synthesized triphenylamine derivatives that exhibited pH-dependent absorptions and emissions, suggesting their potential use as pH sensors (Hu et al., 2013).

  • Luminescent Sensors : Zhang et al. (2018) developed Ln-MOFs using mixed ligands, including a pyridine derivative, which showed selective sensing abilities for various analytes, including explosives and metal ions (Zhang et al., 2018).

Pharmacological Research

  • Antiviral Activity Studies : Bernardino et al. (2007) explored the antiviral activities of new pyrazolo[3,4-b]pyridine derivatives, indicating the potential use of similar compounds in antiviral drug development (Bernardino et al., 2007).

  • Anti-Mycobacterium Tuberculosis Properties : Dilebo et al. (2021) synthesized quinazoline derivatives with potential anti-Mycobacterium tuberculosis properties, showcasing the pharmaceutical applications of pyridine derivatives (Dilebo et al., 2021).

Safety And Hazards

“2-Chloro-4-pyridinyl)methanol” is a flammable substance. Contact with high temperature, open flame and oxidant should be avoided during operation. Appropriate protective gloves and eye protection should be worn during use to ensure a well-ventilated operating environment . It is harmful if swallowed and irritating to eyes, respiratory system and skin .

Future Directions

The compound has a wide range of applications in the field of organic synthesis. It can be used as an intermediate in drug synthesis and play an important role in the synthesis of drugs, pesticides and veterinary drugs. In addition, “2-Chloro-4-pyridinyl)methanol” can also be used in the synthesis of dyes and coatings .

properties

IUPAC Name

4-(2-chloropyridin-4-yl)oxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c12-11-7-10(5-6-14-11)15-9-3-1-8(13)2-4-9/h1-7H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNWUHCOVYJVAMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101275293
Record name 4-[(2-Chloro-4-pyridinyl)oxy]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101275293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chloro-pyridin-4-yloxy)-phenylamine

CAS RN

630125-70-1
Record name 4-[(2-Chloro-4-pyridinyl)oxy]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=630125-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(2-Chloro-4-pyridinyl)oxy]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101275293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A stirred solution of 4-aminophenol (740 mg, 6.8 mmol) in anhydrous DMSO (8 ml) was flushed with nitrogen and treated with 1M KOBut/THF solution (10 ml, 10 mmol). The mixture was stirred at room temperature under nitrogen for 10 minutes. 2,4-dichloropyridine (1.0 g, 6.8 mmol) was added and the mixture was heated at 60° C. for 30 minutes, cooled to room temperature and poured into 100 ml of water. The resulting precipitates were filtered, washed with water and dried to give 4-((2-chloropyridin-4-yl)oxy)aniline as light brown solid. The material was used for the following reactions without further purification. Yield: 1.15 g, 77%.
Quantity
740 mg
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8 mL
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10 mL
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1 g
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100 mL
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Synthesis routes and methods II

Procedure details

4-(4-Aminophenoxy)-2-chloropyridine was prepared by a method analogous to that described for 4-(3-aminophenoxy) pyridine-2-carboxamide (2C), starting from 4-aminophenol and 2,4-dichloropyridine MS ES: 221 (M+H)+, calcd 221, RT=0.32 min.
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

4-amino-phenol (8.9 g, 81.6 mmol) and potassium tert-butoxide (10.7 g, 95.2 mmol) were suspended in DMF (100 mL) and stirred at RT for 30 min. 2,4-Dichloro-pyridine (10 g, 68 mmol) was added and the resulting mixture was heated to 90° C. for 3 h. The solvent was removed under vacuum and the residue was extracted with DCM (2×100 mL). The combined organics were dried (MgSO4), concentrated in vacuo and purified by silica gel chromatography to afford 4-(2-chloro-pyridin-4-yloxy)-phenylamine (9.0 g, 60% yield). 1H NMR (DMSO-d6): δ 8.21 (d, J=5.6 Hz, 1 H), 6.85-6.82 (m, 4 H), 6.61 (d, J=6.6 Hz, 2 H), 5.17 (s, 2 H); MS (ESI) m/z: 221 (M+H+).
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8.9 g
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reactant
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10.7 g
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10 g
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100 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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